BenchChemオンラインストアへようこそ!

CAY10583

GPCR pharmacology BLT2 receptor Calcium flux assay

CAY10583 (CAS 862891-27-8) is the only BLT2 agonist that eliminates cross-activation of BLT1 at concentrations over 1 µM, ensuring unambiguous receptor-specific data. This non-interchangeable tool drives reproducible cell migration, wound repair, and GPCR signaling results. Choose CAY10583 for definitive BLT2 pathway analysis.

Molecular Formula C25H25NO3
Molecular Weight 387.5 g/mol
CAS No. 862891-27-8
Cat. No. B606500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10583
CAS862891-27-8
SynonymsCAY10583;  CAY 10583;  CAY-10583.
Molecular FormulaC25H25NO3
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C25H25NO3/c1-2-3-13-24(27)26(21-9-5-4-6-10-21)18-19-14-16-20(17-15-19)22-11-7-8-12-23(22)25(28)29/h4-12,14-17H,2-3,13,18H2,1H3,(H,28,29)
InChIKeyIUJTVDNJFPZYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CAY10583 (CAS 862891-27-8): A Selective BLT2 Agonist for Research and Procurement


CAY10583 (CAS 862891-27-8) is a synthetic, small-molecule full agonist of the leukotriene B4 receptor type 2 (BLT2), a G-protein coupled receptor (GPCR) [1]. It is characterized as a biphenyl carboxylic acid derivative and is supplied as a crystalline solid with a molecular weight of 387.5 g/mol and a purity of >98% . The compound is a standard research tool for studying BLT2-specific signaling pathways, distinct from the other leukotriene B4 receptor, BLT1, and is used to investigate processes such as cell migration, proliferation, and wound healing [1].

Procurement Risk Analysis: Why CAY10583 Cannot Be Replaced by Generic BLT Agonists


Indiscriminately substituting CAY10583 with generic leukotriene B4 (LTB4) or other BLT ligands introduces significant experimental variability and confounding factors. LTB4 is a non-selective agonist that activates both BLT1 and BLT2 receptors, making it impossible to isolate BLT2-specific effects [1]. Conversely, CAY10583 is a highly selective BLT2 agonist that does not bind to or activate BLT1 at concentrations exceeding 1 µM, enabling researchers to dissect BLT2-mediated pathways from BLT1-mediated inflammation without ambiguity [2]. The following quantitative evidence demonstrates that CAY10583's distinct selectivity and potency profile is critical for generating reproducible, receptor-specific data, making it a non-interchangeable tool for targeted BLT2 research.

CAY10583 Quantitative Performance and Differentiation Data Guide


Superior BLT2 Agonist Potency of CAY10583 Compared to the Endogenous Ligand LTB4

CAY10583 activates the BLT2 receptor with significantly greater potency than the endogenous ligand leukotriene B4 (LTB4). The EC50 of CAY10583 for BLT2 is 20 nM, compared to an EC50 of 170 nM for LTB4 under the same conditions [1]. This 8.5-fold increase in potency makes CAY10583 a superior tool for studying BLT2 activation at lower, potentially more physiologically relevant concentrations.

GPCR pharmacology BLT2 receptor Calcium flux assay

Exquisite Subtype Selectivity of CAY10583 for BLT2 Over the Closely Related BLT1 Receptor

Unlike the non-selective endogenous agonist LTB4, CAY10583 exhibits high selectivity for the BLT2 receptor subtype. In radioligand binding assays, CAY10583 does not displace [³H]-LTB4 binding to the BLT1 receptor at concentrations exceeding 1 µM [1]. Furthermore, in functional assays, it does not induce ERK phosphorylation or increase intracellular calcium in CHO cells expressing BLT1 [1].

Receptor selectivity BLT1 receptor Binding assay

Accelerated Diabetic Wound Healing In Vivo with CAY10583

In a diabetic rat model, topical application of CAY10583 significantly accelerated cutaneous wound closure. After 14 days, wound closure in the CAY10583-treated group was 78.05 ± 12.22%, compared to 59.84 ± 11.09% for the vehicle-treated control group (p=0.0222) [1]. This improvement was associated with increased re-epithelialization and granulation tissue formation, demonstrating a direct in vivo functional benefit of selective BLT2 agonism.

In vivo efficacy Diabetic wound healing Keratinocyte migration

Recommended Scientific and Preclinical Applications for CAY10583 Based on Verified Data


Investigating BLT2-Specific Signaling Pathways in Inflammation Research

Researchers requiring a tool to selectively activate and study BLT2-mediated signaling pathways without cross-activating BLT1 should use CAY10583. Its lack of binding and functional activity on BLT1 at concentrations up to 1 µM, as confirmed by radioligand and cell-based assays, allows for the unambiguous delineation of BLT2's role in processes like cell migration, ERK phosphorylation, and calcium flux [1]. This application is supported by direct comparative data showing CAY10583's selectivity over the non-selective endogenous agonist LTB4.

In Vivo Studies of Wound Healing and Tissue Repair in Diabetic Models

CAY10583 is validated for use in preclinical animal models of diabetic wound healing. Topical application in a streptozotocin-induced diabetic rat model demonstrated a statistically significant acceleration of wound closure (78.05% vs. 59.84% for control, p=0.0222) after 14 days, coupled with improved re-epithelialization and granulation [2]. This makes it a relevant compound for studies investigating therapeutic strategies for impaired wound healing in diabetic conditions.

In Vitro Studies of Keratinocyte and Epithelial Cell Migration and Proliferation

CAY10583 is an essential tool for in vitro studies focused on cell motility and proliferation, particularly in keratinocytes and intestinal epithelial cells. It directly promotes keratinocyte migration and has been shown to accelerate wound repair in cultured intestinal epithelial cell monolayers by enhancing cell proliferation, with effects observed within 3 hours at 100 nM [3]. This cell-type-specific functional activity is a direct consequence of its selective BLT2 agonism.

Developing Chemical Biology Tools Based on a Selective BLT2 Scaffold

The well-characterized and selective scaffold of CAY10583 makes it a valuable starting point for chemical biology applications. Its structure has been used to develop novel BLT2 antagonists [4] and fluorescent probes for tracking the BLT2 receptor [5]. Procuring CAY10583 is the first step for labs aiming to generate their own custom BLT2-targeting tools or for SAR studies based on this validated pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10583

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.